molecular formula C25H26ClN3O2 B8190130 1-(4-Amino-phenyl)-4-Fmoc-piperazine hydrochloride

1-(4-Amino-phenyl)-4-Fmoc-piperazine hydrochloride

Cat. No.: B8190130
M. Wt: 435.9 g/mol
InChI Key: HKTSQHNDKZTRST-UHFFFAOYSA-N
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Description

1-(4-Amino-phenyl)-4-Fmoc-piperazine hydrochloride is a chemical compound that features a piperazine ring substituted with a 4-amino-phenyl group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and ability to form stable intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-phenyl)-4-Fmoc-piperazine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-phenyl)-4-Fmoc-piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The Fmoc group can be removed under basic conditions to reveal the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used.

    Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Free amine forms of the compound.

Scientific Research Applications

1-(4-Amino-phenyl)-4-Fmoc-piperazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-phenyl)-4-Fmoc-piperazine hydrochloride involves its ability to interact with various molecular targets. The piperazine ring can form stable complexes with metal ions, while the amino group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in the study of molecular pathways and enzyme functions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitro-phenyl)-4-Fmoc-piperazine hydrochloride: Similar structure but with a nitro group instead of an amino group.

    1-(4-Methyl-phenyl)-4-Fmoc-piperazine hydrochloride: Contains a methyl group instead of an amino group.

    1-(4-Hydroxy-phenyl)-4-Fmoc-piperazine hydrochloride: Features a hydroxy group in place of the amino group.

Uniqueness

1-(4-Amino-phenyl)-4-Fmoc-piperazine hydrochloride is unique due to the presence of the amino group, which provides additional reactivity and the ability to form hydrogen bonds. This makes it particularly useful in applications requiring specific interactions with biological molecules.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl 4-(4-aminophenyl)piperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2.ClH/c26-18-9-11-19(12-10-18)27-13-15-28(16-14-27)25(29)30-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24;/h1-12,24H,13-17,26H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTSQHNDKZTRST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)N)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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